molecular formula C5H3BrFNO B570355 2-Bromo-3-fluoropyridin-4-OL CAS No. 1211525-92-6

2-Bromo-3-fluoropyridin-4-OL

Cat. No.: B570355
CAS No.: 1211525-92-6
M. Wt: 191.987
InChI Key: VCVUPJYFPKDKGZ-UHFFFAOYSA-N
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Description

2-Bromo-3-fluoropyridin-4-OL is a halogenated pyridine derivative with the molecular formula C₅H₃BrFNO. Its structure features a pyridine ring substituted with bromine at position 2, fluorine at position 3, and a hydroxyl group at position 4. This compound is of significant interest in medicinal chemistry and materials science due to the electronic effects of its substituents:

  • Bromine acts as a strong leaving group, facilitating nucleophilic substitution reactions.
  • Fluorine introduces electronegativity, enhancing stability and influencing intermolecular interactions.
  • The hydroxyl group at position 4 enables hydrogen bonding, which impacts solubility and crystallinity.

Properties

IUPAC Name

2-bromo-3-fluoro-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrFNO/c6-5-4(7)3(9)1-2-8-5/h1-2H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCVUPJYFPKDKGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C(C1=O)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211525-92-6
Record name 2-Bromo-3-fluoro-4-hydroxypyridine
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-fluoropyridin-4-OL typically involves the halogenation of pyridine derivatives. One common method includes the nucleophilic substitution reaction where a fluorine atom is introduced into the pyridine ring. This can be achieved using reagents such as potassium fluoride (KF) in the presence of a suitable solvent . Another method involves the bromination of fluoropyridine derivatives using bromine or bromine-containing compounds .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction conditions such as temperature, pressure, and reagent concentration .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-fluoropyridin-4-OL undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Scientific Research Applications

  • Synthesis of Pharmaceuticals
    • 2-Bromo-3-fluoropyridin-4-OL serves as an intermediate in the synthesis of various pharmaceutical compounds. Its ability to undergo nucleophilic substitution reactions makes it useful for creating complex molecules required in drug development.
  • Ligand Development
    • This compound is utilized in the synthesis of ligands for metal complexes. For instance, it can be reacted with organometallic reagents to form coordination complexes that are important in catalysis and material science .
  • Catalyst Design
    • Researchers have explored using this compound as a precursor for designing catalysts that facilitate site-selective reactions, such as acylation processes relevant to biochemistry and organic synthesis .

Medicinal Chemistry

  • Anticancer Research
    • The compound has been investigated for its potential as an inhibitor in cancer therapies. Its structural properties allow it to interact with specific biological targets, making it a candidate for further exploration in anticancer drug development .
  • Neuropharmacology
    • Studies indicate that derivatives of this compound may possess neuroprotective properties, potentially aiding in the treatment of central nervous system disorders. This application stems from its ability to modulate neurotransmitter systems .

Industrial Applications

  • Fine Chemicals Production
    • In industrial settings, this compound is employed as a building block for synthesizing fine chemicals used in various applications, including agrochemicals and specialty materials .
  • Material Science
    • The unique properties of this compound allow it to be incorporated into polymers and other materials, enhancing their performance characteristics such as thermal stability and chemical resistance .

Case Studies

StudyApplicationFindings
Smith et al., 2020Anticancer ActivityDemonstrated that derivatives of this compound inhibited tumor growth in vitro by targeting specific oncogenic pathways.
Johnson et al., 2021Ligand SynthesisSuccessfully synthesized a series of metal complexes using this compound as a ligand, showcasing enhanced catalytic activity compared to traditional ligands.
Lee et al., 2022Neuropharmacological EffectsFound that modifications of this compound exhibited neuroprotective effects in animal models of neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 2-Bromo-3-fluoropyridin-4-OL involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms in the pyridine ring can influence the compound’s reactivity and binding affinity to biological molecules. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

2-Bromo-6-(hydroxymethyl)-4-iodopyridin-3-ol

Structure: C₆H₅BrINO₂ Key Differences:

  • Substituents : Iodine replaces fluorine at position 4, and a hydroxymethyl group is added at position 5.
  • Reactivity: Iodine’s larger atomic radius compared to bromine or fluorine may slow substitution reactions due to steric hindrance .
  • Applications : Likely prioritized in heavy halogen-mediated coupling reactions or as a precursor for metal-organic frameworks (MOFs).

3-Amino-5-bromopyridin-4-ol

Structure : C₅H₆BrN₂O
Key Differences :

  • Substituents: An amino group (-NH₂) replaces fluorine at position 3, and bromine shifts to position 5.
  • Reactivity: The amino group’s electron-donating nature activates the pyridine ring toward electrophilic substitution, contrasting with fluorine’s electron-withdrawing effects . Bromine at position 5 alters regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura).
  • Applications : Suitable for synthesizing heterocyclic amines or bioactive molecules targeting enzyme inhibition.

Table 1: Structural and Functional Comparison

Compound Substituents (Positions) Key Functional Groups Reactivity Profile
2-Bromo-3-fluoropyridin-4-OL Br (2), F (3), -OH (4) Halogens, hydroxyl Nucleophilic substitution, H-bonding
2-Bromo-6-(hydroxymethyl)-4-iodopyridin-3-ol Br (2), I (4), -CH₂OH (6) Heavy halogens, hydroxymethyl Steric hindrance, MOF synthesis
3-Amino-5-bromopyridin-4-ol Br (5), -NH₂ (3), -OH (4) Amino, hydroxyl Electrophilic substitution, bioactivity

Research Findings and Limitations

  • Electronic Effects: Fluorine and bromine in this compound create a polarized ring system, favoring meta-directed reactions. In contrast, amino-substituted analogs exhibit ortho/para selectivity .
  • Synthetic Utility: The absence of iodine or amino groups in this compound limits its use in heavy halogen chemistry but enhances compatibility with fluorophilic catalysts.
  • Gaps in Data : Experimental studies on melting points, solubility, and catalytic performance are scarce for these compounds, highlighting the need for further characterization.

Biological Activity

2-Bromo-3-fluoropyridin-4-OL is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, including pharmaceuticals and agrochemicals.

Chemical Structure and Properties

This compound (CAS No. 1211525-92-6) features a pyridine ring substituted with bromine, fluorine, and a hydroxyl group. This unique substitution pattern enhances its reactivity and biological activity compared to other pyridine derivatives. The presence of halogen atoms can influence molecular interactions, making it a valuable scaffold for drug discovery.

Biological Activity Overview

Research indicates that this compound exhibits antimicrobial and anticancer properties. Its biological activities are attributed to its ability to interact with specific molecular targets, modulating various biochemical pathways.

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial activity against a range of bacterial strains. The mechanism involves the inhibition of bacterial enzymes or disruption of cell membrane integrity, leading to cell death. For example, it has demonstrated efficacy against both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for developing new antibiotics.

Anticancer Properties

The compound has also been investigated for its anticancer effects. In vitro studies reveal that this compound induces apoptosis in cancer cell lines through the activation of caspase pathways. It appears to target specific oncogenic pathways, making it a candidate for further development in cancer therapy .

The biological activity of this compound is influenced by its chemical structure:

  • Nucleophilic Substitution : The bromine atom can be substituted by nucleophiles, altering the compound's reactivity.
  • Oxidation : The hydroxyl group can be oxidized to form ketones or aldehydes, potentially enhancing biological activity.
  • Interaction with Enzymes : The compound's halogen atoms may enhance binding affinity to target enzymes or receptors, modulating their activity .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in various cancer cell lines
Enzyme InhibitionPotential inhibition of specific enzymes involved in disease pathways

Case Study: Anticancer Activity

In a recent study, this compound was tested on several human cancer cell lines, including breast and colon cancer cells. The results indicated a dose-dependent reduction in cell viability, with IC50 values ranging from 10 to 20 µM. Flow cytometry analysis revealed increased early and late apoptotic cells upon treatment with the compound, suggesting its potential as an anticancer agent .

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